1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-
Description
The compound "1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-" is a spirocyclic molecule featuring a fused oxa-azabicyclic core (spiro[4.5]decane) with a 3-methylene substituent, a 6-phenyl group, and a tert-butyl ester at the carboxylic acid position. Its stereochemistry is defined as (5R,6S). Spirocyclic compounds like this are of interest due to their conformational rigidity, which can enhance binding specificity in pharmacological contexts . The tert-butyl ester group (1,1-dimethylethyl ester) is commonly employed as a protective moiety for carboxylic acids during synthetic processes, improving stability and solubility .
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl (5R)-3-methylidene-10-phenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C20H27NO3/c1-15-13-20(23-14-15)11-8-12-21(18(22)24-19(2,3)4)17(20)16-9-6-5-7-10-16/h5-7,9-10,17H,1,8,11-14H2,2-4H3/t17?,20-/m1/s1 |
InChI Key |
LUFXFYGQGMZUJD-UUSAFJCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2(C1C3=CC=CC=C3)CC(=C)CO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(=C)CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[45]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
A. Spiro[4.5]decane Derivatives
Key Observations :
- The target compound’s 3-methylene and 6-phenyl groups distinguish it from analogues with oxo (e.g., 3-oxo in ) or simpler alkyl substituents.
- The tert-butyl ester is a shared feature in , and the target compound, suggesting synthetic utility in protecting reactive carboxyl groups .
Functional Analogues in Drug Discovery
A. For example, ABCP (BCRP) overexpression reduces intracellular drug accumulation, a mechanism that spirocyclic esters might counteract by competitive inhibition .
B. Synthetic Intermediates
Compounds like "1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester" (C₁₁H₁₈N₂O₃, MW 226.27 ) highlight the role of spiro scaffolds as intermediates for bioactive molecules. The target compound’s tert-butyl ester and phenyl group could position it as a precursor for antiviral or antimicrobial agents, similar to spirocyclic β-lactams (e.g., cephalosporin derivatives in ).
Spectroscopic Characterization
- NMR: For similar compounds (e.g., briaviolide F ), NOESY and HMBC correlations resolve stereochemistry and substituent placement. The target compound’s 3-methylene and phenyl groups would produce distinct δ 5.0–6.0 (vinyl protons) and δ 7.0–7.5 (aromatic protons) signals in ¹H-NMR.
- HRMS : High-resolution mass spectrometry would confirm the molecular formula (e.g., [M+Na]⁺ at m/z 593.2125 for C₂₈H₃₉O₁₀Cl in ).
Biological Activity
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C20H27NO3
- Molecular Weight : 329.43 g/mol
- CAS Number : 191602-36-5
- IUPAC Name : tert-butyl (5R,10S)-3-oxo-10-phenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of spirocyclic compounds similar to 1-Oxa-7-azaspiro[4.5]decane derivatives. These compounds have shown promising activity against multiple cancer cell lines.
In Vitro Studies
A study investigated the antitumor activity of several spirocyclic derivatives against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11h | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 11h | HeLa | 0.15 |
| 11k | HeLa | 0.14 |
| 12c | HeLa | 0.14 |
These findings suggest that compounds with similar structural features to the target compound could be explored for their anticancer properties .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. Studies indicate that spirocyclic compounds may interact with specific molecular targets involved in cell cycle regulation and apoptosis .
Other Biological Activities
In addition to anticancer properties, spirocyclic compounds have been studied for various other biological activities, including:
Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
Anti-inflammatory Effects : There is emerging evidence suggesting that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A series of synthesized spirocyclic compounds were tested for their efficacy against various cancer cell lines. Among them, compound 11h demonstrated the highest overall antiproliferative efficacy across all tested lines, making it a candidate for further development .
- Study on Antimicrobial Properties : Research into the antimicrobial activity of spirocyclic derivatives revealed that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
